REACTION_CXSMILES
|
C[Si](C)(C)[C:3](=[O:5])[CH3:4].C1CCN2C(=NCCC2)CC1.[C:19]1([CH:25]=[CH:26][C:27]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)=[O:28])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.CC(O)C>[Br-].C([N+]1C(C)=C(CCO)SC=1)C.C1COCC1>[C:29]1([C:27](=[O:28])[CH2:26][CH:25]([C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:3](=[O:5])[CH3:4])[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1 |f:4.5|
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Name
|
|
Quantity
|
1.15 mL
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Type
|
reactant
|
Smiles
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C[Si](C(C)=O)(C)C
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Name
|
|
Quantity
|
0.18 mL
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Type
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reactant
|
Smiles
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C1CCC2=NCCCN2CC1
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Name
|
|
Quantity
|
833 mg
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C=CC(=O)C1=CC=CC=C1
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Name
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|
Quantity
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1.22 mL
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Type
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reactant
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Smiles
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CC(C)O
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Name
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|
Quantity
|
304 mg
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Type
|
catalyst
|
Smiles
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[Br-].C(C)[N+]1=CSC(=C1C)CCO
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Name
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|
Quantity
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5 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled near rt
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Type
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CUSTOM
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Details
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The reaction was degassed
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Type
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CUSTOM
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Details
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reacted under nitrogen at 70° C
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Type
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CONCENTRATION
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Details
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the reaction was concentrated on a rotary evaporator
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Type
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ADDITION
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Details
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Ethyl acetate (25 mL) was added
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Type
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WASH
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Details
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this washed with H2O (3×3 mL) and satd NaCl (2×3 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic portion was dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered through silica with an EtOAc
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Type
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WASH
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Details
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wash
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Type
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CUSTOM
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Details
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then purified by MPLC (40 g of silica using a 0→20% EtOAc in hexanes gradient)
|
Type
|
CUSTOM
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Details
|
Pure product was obtained as a clear, colorless viscous liquid (980 mg; 97%)
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Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
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C1(=CC=CC=C1)C(CC(C(C)=O)C1=CC=CC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |